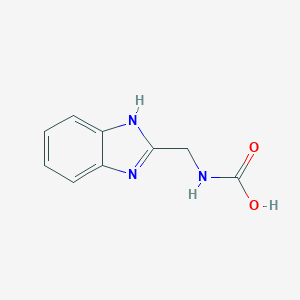
Carbamic acid, (1H-benzimidazol-2-ylmethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBL-0137, también conocido como Curaxin 137, es una molécula pequeña que ha generado una gran atención en el campo de la investigación del cáncer. Es una curaxin metabólicamente estable que activa la proteína supresora tumoral p53 e inhibe la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB). Este compuesto es particularmente notable por su capacidad de inactivar el complejo de transcripción de cromatina facilitada (FACT), que desempeña un papel crucial en la transcripción de genes involucrados en la supervivencia y proliferación de células cancerosas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CBL-0137 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de carbazol, seguido de la funcionalización para introducir los grupos etanona. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones. El producto final se purifica utilizando técnicas como la cromatografía en columna para lograr una alta pureza .
Métodos de producción industrial
La producción industrial de CBL-0137 sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para el rendimiento y la eficiencia, a menudo involucrando sistemas automatizados para el monitoreo y el control de la reacción. El compuesto se produce en grandes cantidades y se somete a rigurosas medidas de control de calidad para garantizar la consistencia y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
CBL-0137 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales de la molécula.
Sustitución: Los grupos etanona pueden sufrir reacciones de sustitución para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del grupo funcional deseado.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de CBL-0137 con grupos funcionales modificados, que se pueden estudiar más a fondo para determinar su actividad biológica y posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
CBL-0137 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición del complejo FACT y sus efectos sobre la transcripción genética.
Biología: Investigado por su papel en la modulación de las vías celulares involucradas en la supervivencia y proliferación de células cancerosas.
Medicina: Explorado como un posible agente terapéutico para varios tipos de cáncer, incluido el cáncer de pulmón de células pequeñas y el cáncer de páncreas. .
Industria: Utilizado en el desarrollo de nuevas terapias contra el cáncer y como un compuesto de referencia en el descubrimiento y desarrollo de fármacos
Mecanismo De Acción
CBL-0137 ejerce sus efectos principalmente a través de la inactivación del complejo FACT. Al unirse al ADN, interrumpe la interacción entre FACT y la cromatina, lo que lleva a la desestabilización de los nucleosomas. Esto da como resultado la activación de p53 y la inhibición de NF-κB, ambas vías críticas en la supervivencia y proliferación de células cancerosas. Además, CBL-0137 induce la desmetilación del ADN y suprime la expresión de las proteínas de la familia BET, lo que contribuye aún más a su actividad anticancerígena .
Comparación Con Compuestos Similares
CBL-0137 pertenece a una clase de compuestos conocidos como curaxinas, que comparten un mecanismo de acción similar. Otros compuestos de esta clase incluyen:
Quinacrina: Un fármaco antimalárico con efectos similares en p53 y NF-κB, pero menos potente que CBL-0137.
CBL-0100: Otra curaxin con actividad comparable pero diferentes propiedades farmacocinéticas.
CBL-0150: Una nueva curaxin con estabilidad y eficacia mejoradas en modelos preclínicos
CBL-0137 es único en su capacidad de activar simultáneamente p53 e inhibir NF-κB, lo que lo convierte en un agente anticancerígeno altamente efectivo. Su amplia actividad anticancerígena y su capacidad para dirigirse a las células madre cancerosas resistentes a los fármacos lo diferencian de otros compuestos similares .
Propiedades
Número CAS |
175464-16-1 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
1H-benzimidazol-2-ylmethylcarbamic acid |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5H2,(H,11,12)(H,13,14) |
Clave InChI |
UEITWVYDEIDHJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |
Sinónimos |
Carbamic acid, (1H-benzimidazol-2-ylmethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















